molecular formula C18H29BrN2O2 B8585617 2-bromo-N,N-dihexyl-4-nitroaniline

2-bromo-N,N-dihexyl-4-nitroaniline

Cat. No.: B8585617
M. Wt: 385.3 g/mol
InChI Key: ZPCMUENYXVMJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-N,N-dihexyl-4-nitroaniline is a brominated aromatic amine derivative characterized by a nitro group at the para position, a bromine atom at the ortho position relative to the amine group, and two hexyl chains attached to the nitrogen atom. This structure imparts unique steric and electronic properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.

Key structural features include:

  • Nitro group: Enhances electron-withdrawing effects, stabilizing the aromatic ring and influencing reactivity in electrophilic substitution reactions.
  • Bromine atom: Provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings).

Properties

Molecular Formula

C18H29BrN2O2

Molecular Weight

385.3 g/mol

IUPAC Name

2-bromo-N,N-dihexyl-4-nitroaniline

InChI

InChI=1S/C18H29BrN2O2/c1-3-5-7-9-13-20(14-10-8-6-4-2)18-12-11-16(21(22)23)15-17(18)19/h11-12,15H,3-10,13-14H2,1-2H3

InChI Key

ZPCMUENYXVMJDM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN(CCCCCC)C1=C(C=C(C=C1)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2-bromo-N,N-dihexyl-4-nitroaniline with structurally related brominated aniline derivatives, focusing on substituent effects, physical properties, and reactivity.

Substituent Effects and Structural Variations

Compound Name Substituents Key Structural Differences Reference
This compound -NO₂ (para), -Br (ortho), -N(C₆H₁₃)₂ Benchmark compound for comparison N/A
4-Bromo-N,N-bis[4-(hexyloxy)phenyl]aniline -Br (para), -N(Ph-O-C₆H₁₃)₂ Hexyloxy-phenyl groups instead of alkyl chains; increased π-conjugation
2-Bromo-N,N-dimethyl-4-((methylthio)(phenyl)methyl)aniline -Br (ortho), -N(CH₃)₂, -CH(SMe)Ph Methylthio-phenyl group introduces steric hindrance and sulfur-based reactivity
4-Bromo-N-(4-methoxybenzyl)-2-nitroaniline -NO₂ (ortho), -Br (para), -N(CH₂C₆H₄OMe) Methoxybenzyl group enhances solubility; nitro at ortho alters electronic effects
2-Bromo-N,N-dibutyl-4-(1,3-dioxolan-2-yl)aniline -Br (ortho), -N(C₄H₉)₂, dioxolane ring Dioxolane moiety increases polarity and potential for coordination chemistry

Physical and Spectral Properties

  • Melting Points: this compound: Not reported; analogs like 4-bromo-N,N-dimethylaniline are liquids (e.g., 2-bromo-N,N-dimethyl-4-((methylthio)phenyl)aniline is isolated as an oil ). 4-Bromo-N-phenylaniline: Crystalline solid (orthorhombic, Pccn), mp ~120–125°C . 4-Bromo-2-chloro-N,N-dimethylaniline: Likely low-melting due to reduced symmetry and alkyl groups .
  • Hydrogen Bonding :

    • In 2-bromo-4-nitroaniline, intramolecular N–H⋯Br interactions form planar five-membered rings, while intermolecular N–H⋯N/O bonds dominate crystal packing .
    • N,N-dihexyl substitution in the target compound likely disrupts hydrogen bonding, favoring van der Waals interactions .
  • Spectroscopy :

    • Nitro group : IR absorption ~1524–1589 cm⁻¹ (asymmetric stretching) and ~1340–1366 cm⁻¹ (symmetric stretching) .
    • Bromine : Mass spectrometry shows characteristic isotope patterns (e.g., [M+H]+ at m/z 311.0879 for 2-bromo-N,N-dibutyl analogs ).

Research Findings and Trends

Steric Effects : N,N-dihexyl substitution significantly increases steric bulk compared to dimethyl or dibutyl analogs, reducing reaction rates in cross-coupling reactions but improving selectivity in multi-component reactions .

Solubility: Hexyl chains enhance solubility in non-polar solvents (e.g., hexane, DCM), whereas nitro-containing analogs without alkyl groups (e.g., 4-bromo-2-nitroaniline) are poorly soluble .

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